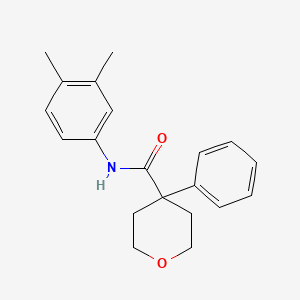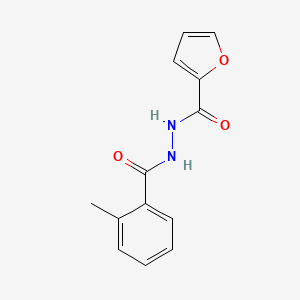
N'-(2-methylbenzoyl)-2-furohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of hydrazide derivatives often involves condensation reactions with acid chlorides or carboxylic anhydrides and hydrazine or its derivatives. For compounds similar to N'-(2-methylbenzoyl)-2-furohydrazide, the process might involve initial steps such as hydrazinolysis followed by acylation, as seen in the synthesis of related compounds (H. Santosa, T. A. Yuniarta, D. Kesuma, & G. S. Putra, 2019). Microwave-aided processes or refluxing in suitable solvents like ethanol can be employed to achieve the desired product.
Molecular Structure Analysis
Structural analysis of benzohydrazide derivatives involves various spectroscopic techniques, including NMR, IR, and X-ray crystallography. These methods help in determining the molecular conformation, crystalline structure, and the presence of intramolecular hydrogen bonding, which significantly influences the stability and reactivity of the compound. The molecular structure is often nonplanar with distinct electron-donating and electron-withdrawing groups contributing to its chemical behavior (J. Asegbeloyin, O. T. Ujam, et al., 2014).
Chemical Reactions and Properties
Benzohydrazide compounds participate in various chemical reactions, including C-H bond activation, coupling reactions, and the formation of complexes with metals. These reactions are facilitated by the compound's functional groups, leading to the synthesis of diverse derivatives with significant biological activities. The reactivity can be tailored by substituting different functional groups at the benzene ring or the hydrazide moiety (T. Hatanaka, Y. Ohki, & K. Tatsumi, 2010).
Physical Properties Analysis
The physical properties, such as melting point, solubility, and crystalline structure, are crucial for understanding the compound's behavior under different conditions. These properties are determined by the compound's molecular structure and intermolecular interactions. For instance, the presence of hydrogen bonding can significantly affect the compound's solubility and melting point (C. Arunagiri, A. G. Anitha, et al., 2018).
properties
IUPAC Name |
N'-(2-methylbenzoyl)furan-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-9-5-2-3-6-10(9)12(16)14-15-13(17)11-7-4-8-18-11/h2-8H,1H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRASPBYPEUBXQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NNC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7,9-dimethyl-4-(4-morpholinyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B5621536.png)
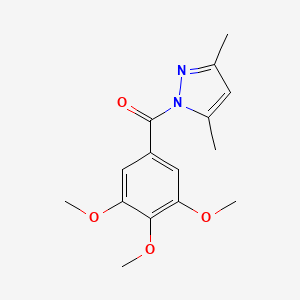
![2-[(5-chloro-2-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5621543.png)
![2-benzyl-9-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5621549.png)
![7-[3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)propanoyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5621570.png)
![6-{[(3R*,4R*)-4-hydroxy-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-1-piperidinyl]carbonyl}-2-methyl-3(2H)-pyridazinone](/img/structure/B5621573.png)
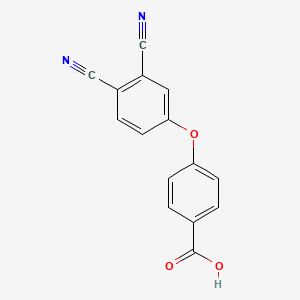
![2-chloro-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-5-piperidin-1-ylbenzamide](/img/structure/B5621598.png)
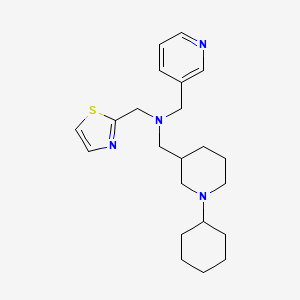
![5-fluoro-N,N-dimethyl-2-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B5621610.png)
![1-methyl-4-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5621622.png)

